
3-Chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
3-Chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)-2-pyridinamine (CNCMTP) is a cyclic amine compound that is used in a variety of scientific research applications. CNCMTP is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the development of novel pharmaceuticals.
Applications De Recherche Scientifique
Catalytic and Reactivity Studies : In a study on organometallic chemistry, a hexahydride complex reacted with vinylpyridine derivatives, demonstrating the potential of 3-Chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)-2-pyridinamine in catalytic processes and reactivity studies (Barrio, Esteruelas, & Oñate, 2004).
Synthesis of Pesticides : A review paper discussed the use of related pyridine derivatives in synthesizing pesticides. This suggests the compound's role in the development and production of agricultural chemicals (Xin-xin, 2006).
Structural Studies in Chemistry : Research on the synthesis and structural study of late transition metal complexes of pyridinamine derivatives, including those similar to this compound, highlights its significance in exploring complex chemical structures (Song, Zhang, & Mak, 2002).
Functionalization of Pyridines : A study demonstrated the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, which includes derivatives like this compound. This research provides insights into the versatile chemical modifications that these compounds can undergo (Cottet & Schlosser, 2004).
Fungicidal Applications : The compound fluazinam, which has a structure related to this compound, was studied for its fungicidal properties, indicating potential agricultural applications (Jeon, Kim, Lee, & Kim, 2013).
Synthesis of Raw Materials for Herbicides : The synthesis of related pyridine compounds like 2-cholo-3-iodopyridine, an important raw material for producing herbicides, highlights the importance of this compound in this domain (Yi-hui, 2009).
Insecticidal Activity : A study on 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide acetone hemisolvate, which has structural similarities with the compound , demonstrated its potential in insecticidal activity (Liu, Feng, Liu, & Zhang, 2006).
Propriétés
IUPAC Name |
3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2/c1-19(10-5-3-2-4-6-10)12-11(14)7-9(8-18-12)13(15,16)17/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXSYVMHOVVFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)

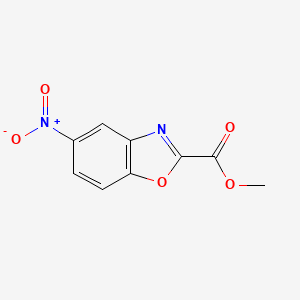
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1423925.png)
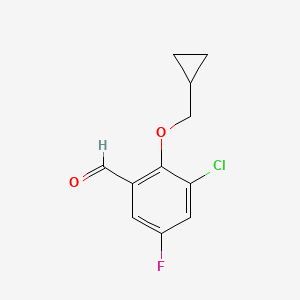
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)
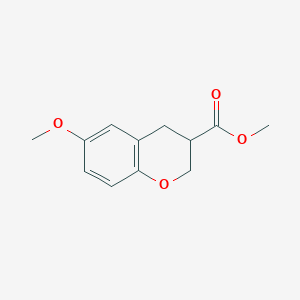
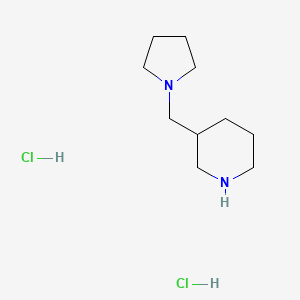

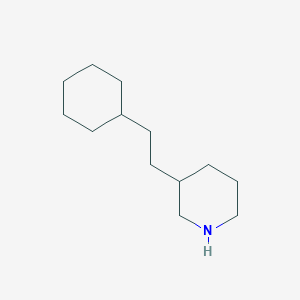
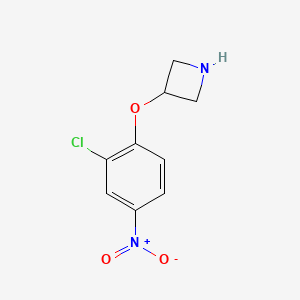
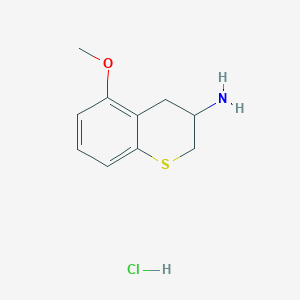
![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)